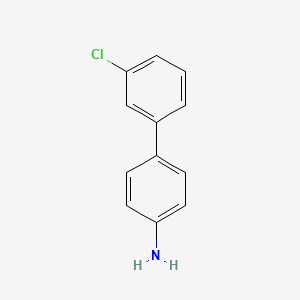

4-(3-Chlorophenyl)aniline

Vue d'ensemble

Description

4-(3-Chlorophenyl)aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with a 3-chlorophenyl group at the para position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 3-chloronitrobenzene is first reduced to 3-chloroaniline using a reducing agent such as iron powder in the presence of hydrochloric acid. The resulting 3-chloroaniline is then subjected to a coupling reaction with aniline under basic conditions to yield this compound.

Another method involves the Suzuki-Miyaura coupling reaction, where 3-chlorophenylboronic acid is coupled with 4-bromoaniline in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction and coupling reactions . The process typically starts with the reduction of 3-chloronitrobenzene to 3-chloroaniline, followed by a coupling reaction with aniline. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions

4-(3-Chlorophenyl)aniline undergoes oxidation to form nitroso or nitro derivatives.

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or neutral conditions.

-

Products :

-

Nitroso derivatives (e.g., 4-(3-chlorophenyl)nitrosobenzene) via mild oxidation.

-

Nitro compounds (e.g., 4-(3-chlorophenyl)nitrobenzene) under stronger oxidizing conditions.

-

Mechanism:

The aniline group (–NH₂) acts as an electron donor, facilitating electrophilic attack on the aromatic ring. Oxidation proceeds through intermediate imine or hydroxylamine species before forming nitroso/nitro products.

Reduction Reactions

The amine group can be reduced to form secondary or primary amines.

-

Reagents/Conditions :

-

Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

-

Products :

Electrophilic Aromatic Substitution (EAS)

The chlorophenyl ring undergoes substitution reactions, with the chlorine atom acting as a meta-directing group.

| Reaction Type | Reagents/Conditions | Product | Position |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50–60°C | 4-(3-Chloro-5-nitrophenyl)aniline | Meta |

| Sulfonation | H₂SO₄ (fuming), 100°C | 4-(3-Chloro-5-sulfophenyl)aniline | Meta |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 4-(3,5-Dichlorophenyl)aniline | Para to Cl |

Key Insight : The aniline group strongly activates the benzene ring, favoring para substitution relative to –NH₂, while the chlorine directs incoming electrophiles to the meta position .

Diazotization and Azo Coupling

The primary amine group enables diazotization, forming diazonium salts for subsequent coupling reactions.

-

Diazotization :

-

Reagents : NaNO₂/HCl at 0–5°C.

-

Product : 4-(3-Chlorophenyl)benzenediazonium chloride.

-

-

Azo Coupling :

-

Coupling Partners : Phenols, anilines, or activated aromatic rings.

-

Example : Reaction with β-naphthol yields 4-(3-chlorophenyl)azobenzene-β-naphthol (a brightly colored azo dye).

-

Condensation and Heterocycle Formation

This compound participates in cyclocondensation to form pharmacologically relevant heterocycles.

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom on the phenyl ring undergoes substitution with strong nucleophiles.

-

Reagents/Conditions :

-

Products :

-

4-(3-Hydroxyphenyl)aniline (via hydrolysis).

-

4-(3-Aminophenyl)aniline (via amination).

-

Mechanistic Note : NAS proceeds via a benzyne intermediate in some cases, leading to regioselectivity challenges .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation.

-

Suzuki Coupling :

-

Reagents : Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃.

-

Product : Biaryl derivatives (e.g., 4-(3-chlorophenyl)biphenyl).

-

Mechanistic Insights

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

4-(3-Chlorophenyl)aniline is primarily utilized as an intermediate in the synthesis of dyes and pigments. Its structure allows it to participate in various chemical reactions, making it a valuable building block for creating complex organic compounds. The compound can undergo electrophilic aromatic substitution reactions, oxidation, and reduction processes, which are fundamental in organic synthesis.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Electrophilic Aromatic Substitution | Substitution of the amino group with electrophiles | Various substituted anilines |

| Oxidation | Formation of quinone imines | Quinone derivatives |

| Reduction | Conversion of nitro groups to amines | 3-chloroaniline |

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic pathways.

Case Study: Antimicrobial Efficacy

In a comparative study involving multiple aniline derivatives, this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights its potential as a lead structure for developing new antibiotics.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, derivatives were tested against human cancer cell lines such as A549 (lung cancer) and T47D (breast cancer). Results indicated that while some derivatives exhibited cytotoxic effects, the activity was generally low, suggesting the need for further modifications to enhance efficacy.

Table 2: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | A549 | >100 | Low |

| T47D | >100 | Low | |

| Other Derivatives | SNB-19 | <100 | Moderate |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been assessed through its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). Certain derivatives showed promising inhibition profiles, suggesting potential applications in treating inflammatory diseases.

Pharmaceutical Applications

This compound is explored as a precursor for synthesizing pharmaceutical compounds. Its ability to modify biological activity through structural changes makes it a candidate for developing new therapeutic agents.

Mechanism of Action

The mechanism of action varies based on application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The compound's electrophilic nature allows it to participate in nucleophilic attacks on biological macromolecules.

Industrial Applications

In industrial settings, this compound is utilized in producing polymers and materials with specific properties. Its chemical stability and reactivity make it suitable for various applications in material science.

Mécanisme D'action

The mechanism of action of 4-(3-Chlorophenyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloroaniline: Similar structure but lacks the 3-chlorophenyl group.

3-Chloroaniline: Similar structure but lacks the para-substituted aniline moiety.

4-(4-Chlorophenyl)aniline: Similar structure but with the chlorine atom at the para position of the phenyl ring.

Uniqueness

4-(3-Chlorophenyl)aniline is unique due to the presence of both the aniline and 3-chlorophenyl groups, which confer distinct chemical and physical properties

Activité Biologique

4-(3-Chlorophenyl)aniline, also known as 4-chloro-2-(3-chlorophenyl)aniline, is a compound that has garnered attention in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

This compound is an aromatic amine characterized by a chlorinated phenyl group. Its synthesis typically involves electrophilic substitution reactions, allowing it to serve as an intermediate in various chemical reactions, particularly in the production of dyes and agrochemicals.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various aniline derivatives, compounds similar to this compound demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

2. Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, derivatives of this compound were tested against human cancer cell lines such as A549 (lung cancer) and T47D (breast cancer). The results showed that while some derivatives exhibited cytotoxic effects, the activity was generally less potent than desired, indicating the need for further modifications to enhance efficacy .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | A549 | >100 | Low |

| T47D | >100 | Low | |

| Other Derivatives | SNB-19 | <100 | Moderate |

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been assessed through its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). Studies demonstrated that certain derivatives showed promising inhibition profiles, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound's electrophilic nature allows it to participate in nucleophilic attacks on biological macromolecules, leading to modulation of signaling pathways associated with inflammation and cancer progression .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving multiple aniline derivatives, researchers found that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Screening

A focused investigation on the anticancer properties of this compound derivatives revealed varying degrees of cytotoxicity across different cancer cell lines. While some derivatives were effective at lower concentrations, others required higher doses to achieve similar effects. This variability underscores the importance of structural modifications for enhancing therapeutic potential .

Propriétés

IUPAC Name |

4-(3-chlorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRIDSFGNYBNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373898 | |

| Record name | 3'-Chloro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5748-36-7 | |

| Record name | 3'-Chloro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.